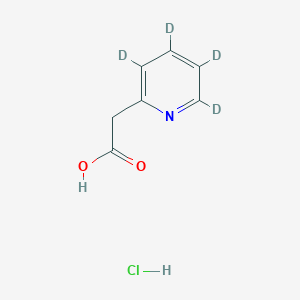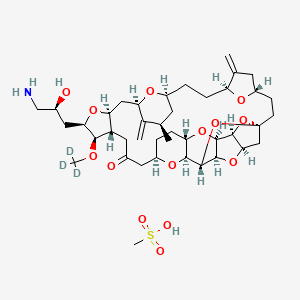
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pramipexole molecule.
Reduction: Used to introduce or modify hydrogen atoms, including deuterium.
Substitution: Commonly used to replace hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Deuterated reducing agents such as deuterium gas or deuterated sodium borohydride.
Substitution: Deuterated solvents and reagents to ensure the incorporation of deuterium.
Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .
Wissenschaftliche Forschungsanwendungen
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress in neuronal cells.
Medicine: Primarily used in the treatment of Parkinson’s disease and RLS, with ongoing research into its potential benefits in other neurological disorders.
Industry: Utilized in the development of deuterated drugs, which may offer improved therapeutic profiles compared to their non-deuterated counterparts
Wirkmechanismus
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for the treatment of advanced Parkinson’s disease
Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H19Cl2N3S |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;; |
InChI-Schlüssel |
QMNWXHSYPXQFSK-XQQJYEBGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)




